An In-depth Technical Guide to Buta-1,3-diene-1-sulfonyl Fluoride: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to Buta-1,3-diene-1-sulfonyl Fluoride: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of buta-1,3-diene-1-sulfonyl fluoride and its derivatives. This class of compounds, featuring a conjugated diene system attached to a reactive sulfonyl fluoride moiety, has garnered interest in medicinal chemistry due to its potential as a covalent inhibitor for various biological targets.
Core Chemical Properties
Buta-1,3-diene-1-sulfonyl fluoride is a conjugated system where the electron-withdrawing sulfonyl fluoride group influences the electronic properties of the diene. While experimental data for the unsubstituted parent compound is limited in publicly available literature, the properties can be inferred from synthesized derivatives. The PubChem database lists a record for (1Z)-buta-1,3-diene-1-sulfonyl fluoride with the molecular formula C4H5FO2S, but provides only predicted data.
Table 1: Predicted Physicochemical Properties for (1Z)-buta-1,3-diene-1-sulfonyl fluoride
| Property | Value | Source |
| Molecular Formula | C4H5FO2S | PubChem |
| Molecular Weight | 136.15 g/mol | PubChem |
| XLogP3 | 1.3 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 135.9994 | PubChem |
| Monoisotopic Mass | 135.9994 | PubChem |
| Topological Polar Surface Area | 42.5 Ų | PubChem |
| Heavy Atom Count | 8 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 213 | PubChem |
Synthesis of 1,3-Dienylsulfonyl Fluorides: An Experimental Protocol
A general and efficient method for the synthesis of 1,3-dienylsulfonyl fluorides has been developed, proceeding through the dehalogenation of α-halo-1,3-dienylsulfonyl fluorides. This protocol offers high chemo- and stereoselectivity.
General Procedure for the Synthesis of 1,3-Dienylsulfonyl Fluorides
To a solution of the corresponding α-halo-1,3-dienylsulfonyl fluoride (0.2 mmol) in acetic acid (2.0 mL) is added zinc powder (2.0 mmol). The resulting mixture is then stirred at room temperature for 2 hours. Upon completion of the reaction, the mixture is filtered and the filtrate is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired 1,3-dienylsulfonyl fluoride.
Caption: Synthetic workflow for 1,3-dienylsulfonyl fluorides.
Spectroscopic Data for a Representative Derivative: (E)-4-phenylbuta-1,3-diene-1-sulfonyl fluoride
The following data corresponds to a synthesized derivative and provides a reference for the characterization of this class of compounds.
Table 2: Spectroscopic Data for (E)-4-phenylbuta-1,3-diene-1-sulfonyl fluoride
| Spectrum Type | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.51 – 7.45 (m, 2H), 7.44 – 7.37 (m, 3H), 7.34 (dd, J = 15.2, 11.2 Hz, 1H), 7.02 (d, J = 15.2 Hz, 1H), 6.95 (dd, J = 17.6, 11.2 Hz, 1H), 6.42 (dd, J = 17.6, 1.2 Hz, 1H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 143.9, 137.5, 135.2, 130.8, 129.1, 127.8, 126.9, 122.3. |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ 45.6. |
| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₁₀H₉FO₂S [M+H]⁺: 213.0380, Found: 213.0383. |
Reactivity and Chemical Properties
The sulfonyl fluoride group is a highly versatile functional group. It is relatively stable to hydrolysis under physiological conditions but can be activated to react with nucleophiles. This "tunable" reactivity makes sulfonyl fluorides attractive as covalent warheads in drug design. The conjugated diene system can participate in various cycloaddition reactions, such as the Diels-Alder reaction, and can also be subject to nucleophilic attack.
Biological Activity and Therapeutic Potential
Recent studies have highlighted the potential of dienylsulfonyl fluorides as inhibitors of enzymes implicated in human diseases.
Telomerase Inhibition
A notable derivative, (1E,3E)-4-(4-((E)-2-(fluorosulfonyl)vinyl)phenyl)buta-1,3-diene-1-sulfonyl fluoride, has been identified as a potent inhibitor of telomerase.[1][2][3] Telomerase is an enzyme that is overactive in the vast majority of cancer cells and plays a crucial role in their immortalization.[1] Inhibition of telomerase is therefore a promising strategy for cancer therapy.[1]
Table 3: In Vitro Anticancer and Telomerase Inhibitory Activity
| Compound | Cell Line | IC₅₀ (µM) |
| (1E,3E)-4-(4-((E)-2-(fluorosulfonyl)vinyl)phenyl)buta-1,3-diene-1-sulfonyl fluoride | A375 (Melanoma) | 1.58[1][2][3] |
| MDA-MB-231 (Breast Cancer) | 3.22[1][2][3] | |
| Telomerase Inhibition | 0.71–0.97[1][2][3] |
The proposed mechanism of action involves the sulfonyl fluoride moiety acting as a covalent warhead, targeting key residues within the active site of the human telomerase reverse transcriptase (hTERT) subunit.[1]
Caption: Proposed mechanism of telomerase inhibition.
Butyrylcholinesterase (BuChE) Inhibition
Derivatives of 1,3-dienylsulfonyl fluoride have also been investigated as inhibitors of butyrylcholinesterase (BuChE), an enzyme implicated in the progression of Alzheimer's disease.[4][5] Certain δ-aryl-α-halo-1,3-dienylsulfonyl fluorides have shown potent and selective inhibition of BuChE.[5] The sulfonyl fluoride group is thought to form a covalent bond with the serine residue in the active site of the enzyme.[4]
Conclusion
Buta-1,3-diene-1-sulfonyl fluoride and its derivatives represent a promising class of compounds for the development of novel therapeutics. Their synthesis is achievable through robust chemical methods, and their unique chemical properties, particularly the tunable reactivity of the sulfonyl fluoride group, make them ideal candidates for the design of covalent inhibitors. The demonstrated activity against telomerase and butyrylcholinesterase highlights their potential in oncology and neurodegenerative disease research. Further exploration of the structure-activity relationships and in vivo efficacy of this compound class is warranted.
References
- 1. Ethenesulfonyl fluoride derivatives as telomerase inhibitors: structure-based design, SAR, and anticancer evaluation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethenesulfonyl fluoride derivatives as telomerase inhibitors: structure-based design, SAR, and anticancer evaluation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
